molecular formula C8H10ClN5O2 B14044957 (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine

(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine

Cat. No.: B14044957
M. Wt: 243.65 g/mol
InChI Key: AHLZHGNDJFXCHQ-BYPYZUCNSA-N
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Description

(S)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is a synthetic acyclic nucleoside derivative characterized by a purine base (2-amino-6-chloropurine) linked to a 2,3-dihydroxypropyl side chain at the N9 position. This compound is part of a broader class of modified purines designed to enhance bioavailability, metabolic stability, and target specificity compared to natural nucleosides .

Properties

Molecular Formula

C8H10ClN5O2

Molecular Weight

243.65 g/mol

IUPAC Name

(2S)-3-(2-amino-6-chloropurin-9-yl)propane-1,2-diol

InChI

InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13)/t4-/m0/s1

InChI Key

AHLZHGNDJFXCHQ-BYPYZUCNSA-N

Isomeric SMILES

C1=NC2=C(N1C[C@@H](CO)O)N=C(N=C2Cl)N

Canonical SMILES

C1=NC2=C(N1CC(CO)O)N=C(N=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-amino-6-chloropurine Core

The key intermediate, 2-amino-6-chloropurine, is typically prepared from guanine derivatives through chlorination and deprotection steps.

Method A: Chlorination of 2,9-Diacetylguanine

  • Guanine is first acetylated with acetic anhydride in acetic acid at elevated temperature (~135 °C) to yield 2,9-diacetylguanine.
  • This intermediate undergoes chlorination with phosphorus oxychloride (POCl3) in the presence of a phase transfer catalyst such as polyethylene glycol (PEG-2000) or quaternary ammonium salts.
  • The reaction is typically conducted at 80 °C with vigorous stirring in a biphasic system (chlorination agent and solvent).
  • After completion (monitored by HPLC), the product 2-amino-6-chloropurine precipitates and is isolated by filtration and recrystallization from DMSO.
  • Yields reported are high (~84%), with melting point around 298-302 °C and characteristic IR bands confirming the chlorinated amino purine structure.

Typical Reaction Conditions Example:

Step Reagents/Conditions Notes
Acetylation Guanine + Acetic anhydride, AcOH, 135 °C Forms 2,9-diacetylguanine
Chlorination 2,9-Diacetylguanine + POCl3 + PEG-2000, 80 °C Phase transfer catalysis
Isolation Filtration, recrystallization from DMSO White powder, 84% yield

This method is well-documented in literature and patents and is considered a standard approach to obtain the chlorinated purine core.

Introduction of the (S)-2,3-Dihydroxypropyl Side Chain at N9

The (S)-9-(2,3-dihydroxypropyl) substitution is introduced by alkylation of the 2-amino-6-chloropurine at the N9 position using (S)-glycidol derivatives or protected glycerol derivatives.

Method B: Alkylation with (S)-Glycidol or Protected Glycerol

  • The 2-amino-6-chloropurine is reacted with (S)-glycidol or its protected form (such as 1,2-isopropylidene glycerol) under basic conditions.
  • Common bases include sodium hydride (NaH) or sodium hydride in mineral oil, used in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The reaction proceeds via nucleophilic attack of the N9 nitrogen on the epoxide ring or alkyl halide, yielding the N9-substituted product.
  • Protection and deprotection steps are employed to control regioselectivity and protect hydroxyl groups during subsequent transformations.
  • Final deprotection (e.g., acidic hydrolysis of isopropylidene groups) yields the free dihydroxypropyl side chain.

Example Protocol Highlights:

Step Reagents/Conditions Outcome
Alkylation 2-amino-6-chloropurine + (S)-1,2-isopropylidene glycerol + NaH, THF Formation of protected N9-substituted intermediate
Deprotection Dilute HCl, aqueous conditions Free (S)-9-(2,3-dihydroxypropyl)-2-amino-6-chloropurine
Purification Column chromatography (silica gel) Pure product isolation

This approach is supported by detailed synthetic schemes and spectral data confirming the stereochemistry and substitution pattern.

Alternative Synthetic Routes and Improvements

Method C: Multi-step Pyrimidine Ring Construction

  • Some patents describe constructing the purine ring system from pyrimidine intermediates such as 2,4,5-triamino-6-chloropyrimidine.
  • This involves condensation reactions starting from ethyl cyanoacetate, chloroformamidine hydrochloride, liquid ammonia, and sodium to form the pyrimidine intermediate.
  • Subsequent formylation and cyclization steps yield 2-amino-6-chloropurine.
  • This method allows for improved purity and yield control by optimizing molar ratios and reaction conditions such as reflux time and temperature.
  • Molar ratio example: ethyl cyanoacetate : chloroformamidine hydrochloride : liquid ammonia : sodium : formic acid = 1 : 1.1-1.2 : 2-3 : 0.1 : 1-1.5.
  • Heating at 100 °C for 2 hours in a water bath is typical for the formylation step.
  • Final isolation involves neutralization, filtration, and drying.

This route is advantageous for industrial scale synthesis due to cost-effective starting materials and scalable conditions.

Summary Table of Preparation Methods

Method ID Starting Material(s) Key Reagents/Conditions Advantages Yield / Purity References
A Guanine Acetic anhydride, POCl3, PEG-2000, 80 °C Established, high yield ~84%, mp 298-302 °C
B 2-amino-6-chloropurine + (S)-glycidol NaH, DMF or THF, protection/deprotection steps Stereoselective, preserves chirality Purified by chromatography
C Ethyl cyanoacetate, chloroformamidine hydrochloride Sodium ethoxide, liquid ammonia, formic acid, reflux, 100 °C Scalable, cost-effective High purity, controlled yield

Research Findings and Analytical Data

  • Spectroscopic Characterization: IR spectra show characteristic bands for amino (NH2), chloro (Cl), and hydroxyl (OH) groups confirming the structure.
  • Chromatographic Purity: HPLC monitoring during chlorination and alkylation steps ensures reaction completeness and product purity.
  • Stereochemistry: Use of enantiomerically pure (S)-glycidol or protected glycerol ensures retention of stereochemistry at the 2,3-dihydroxypropyl side chain.
  • Phase Transfer Catalysis: Enhances chlorination efficiency and selectivity in the preparation of 2-amino-6-chloropurine, reducing side reactions and improving yield.

Mechanism of Action

The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations in Purine Derivatives

Key structural analogs differ in substituents at the N9 position of the purine core. A comparative analysis is provided below:

Compound Name N9 Substituent Molecular Formula Key Features Reference
(S)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine 2,3-Dihydroxypropyl C₈H₁₁ClN₅O₂ Acyclic, hydrophilic side chain; stereospecific configuration
6-Chloro-9-isopropyl-9H-purine Isopropyl C₈H₁₀ClN₅ Hydrophobic substituent; enhances membrane permeability
9-Allyl-6-chloro-9H-purin-2-amine Allyl C₈H₉ClN₅ Unsaturated side chain; potential for covalent interactions
6-Chloro-9-(2,3-isopropylidene-β-D-ribofuranosyl)purine Ribofuranosyl (protected sugar) C₁₄H₁₇ClN₄O₄ Sugar-modified nucleoside; improved enzymatic stability
6-Chloro-9-cyclopropylmethyl-9H-purine Cyclopropylmethyl C₁₀H₁₁ClN₄ Rigid hydrophobic group; potential CNS-targeting applications

Key Observations :

  • Hydrophilicity vs. Hydrophobicity : The dihydroxypropyl group in the target compound enhances water solubility, unlike isopropyl or cyclopropylmethyl analogs, which favor lipid membrane penetration .
  • Stereochemical Impact: The (S)-configuration of the dihydroxypropyl group may improve binding to chiral biological targets, such as kinases or transporters, compared to non-chiral substituents .
  • Sugar Modifications: Ribofuranosyl derivatives (e.g., 2',3',5'-tri-O-acetyl-6-chloroguanosine) mimic natural nucleosides but require deprotection for activity, unlike the acyclic dihydroxypropyl analog .

Mechanistic Insights :

  • Hydrophilic substituents (e.g., dihydroxypropyl) may reduce cytotoxicity by minimizing off-target interactions, whereas hydrophobic groups (e.g., cyclopropylmethyl) enhance blood-brain barrier penetration .

Biological Activity

The compound (S)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is a purine analog that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is a modified purine base with a hydroxylated side chain. Its synthesis often involves the modification of existing purine structures, such as 2-amino-6-chloropurine. Various synthetic methods have been developed to enhance yield and selectivity for this compound, including alkylation and phosphonylation techniques .

Table 1: Synthesis Methods Overview

MethodYield (%)Notes
Alkylation with silylated purines75Utilizes trimethylsilyl iodide
PhosphonylationVariableDependent on reaction conditions
Direct modification of 2-amino-6-chloropurine59Involves acetic anhydride

Antiviral Properties

Research indicates that this compound exhibits limited antiviral activity against various DNA and RNA viruses. In assays conducted at concentrations up to 250 µM, no significant inhibitory effects were observed against tested viral strains . This suggests that while the compound may possess structural similarities to known antiviral agents, its efficacy is not pronounced.

Cytostatic Activity

In terms of cytostatic effects, studies have shown that derivatives containing the 2-amino-6-chloropurine moiety can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds derived from this structure demonstrated IC50 values ranging from 80 to 210 µM against HeLa cells . Notably, this compound has been implicated in studies focusing on apoptosis induction in cancer cells.

Table 2: Cytostatic Activity Summary

Cell LineIC50 (µM)Observations
HeLa80-210Moderate cytostatic activity
MCF-7Not specifiedInduction of apoptosis observed
L1210Not specifiedPotential for further investigation

Case Studies

A notable case study explored the effects of this compound on MCF-7 breast cancer cells. The study reported a significant increase in apoptotic cell populations after treatment with this compound compared to control groups. The apoptotic index reached approximately 80% after 48 hours of exposure . These findings highlight the compound's potential as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of purine derivatives. Modifications at specific positions on the purine ring can significantly influence their affinity for biological targets such as adenosine receptors. For example, studies have shown that introducing different substituents at the N9 position can enhance selectivity for A3 receptors .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxyl group at C2Increased selectivity for A3 receptors
Alkyl substitutionsVaried potency against different cancer cell lines

Q & A

Basic Question: What synthetic strategies enable regioselective alkylation of 2-amino-6-chloropurine to synthesize N9-substituted derivatives like (S)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine?

Answer:
Regiochemical control during alkylation is critical to avoid N7/N9 isomer mixtures. Two validated approaches include:

  • Solid-supported reagents : Use alumina/H+ pads or AG/Dowex-50W-X8 resin to selectively scavenge N7 isomers, yielding N9-substituted products (e.g., 70–80% purity) .
  • Protected bromohydrins : Alkylate 2-amino-6-chloropurine with allyl-protected bromohydrins (e.g., 2-bromo-1-phenylethanol) to favor N9 substitution. Subsequent hydrolysis and deprotection yield hydroxyethylguanine derivatives .

Basic Question: What spectroscopic and computational methods are recommended for structural confirmation of this compound?

Answer:

  • X-ray crystallography : Resolve stereochemistry and molecular conformation (e.g., phosphonate derivatives in Zhao et al. ).
  • Vibrational spectroscopy : Analyze tautomeric forms (e.g., lactam-lactim tautomerism) via IR/Raman spectroscopy paired with quantum chemical calculations (DFT/B3LYP) .
  • NMR : Use 1^1H/13^{13}C NMR to distinguish N7 vs. N9 substitution patterns and verify dihydroxypropyl group orientation .

Advanced Question: How does the stereochemistry of the 2,3-dihydroxypropyl side chain influence antiviral activity?

Answer:
The S-configuration enhances binding to viral enzymes (e.g., polymerases) due to optimal spatial alignment of hydroxyl groups. Methodologies include:

  • Asymmetric synthesis : Use chiral auxiliaries or enzymatic resolution to isolate enantiomers .
  • Biological assays : Compare EC50_{50} values in cell-based antiviral models (e.g., HIV-1 or HSV-1). For example, (S)-isomers show 3–5-fold higher inhibition than (R)-counterparts in thymidine kinase assays .

Advanced Question: What experimental designs resolve contradictions in enzymatic inhibition data for this compound?

Answer:
Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies:

  • Purity validation : Use HPLC-MS (>95% purity) and exclude regioisomers via preparative TLC .
  • Enzyme kinetics : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition.
  • Control experiments : Test metabolites (e.g., hypoxanthine derivatives from hydrolysis) to rule offtarget effects .

Advanced Question: How can researchers study DNA adduct formation by this compound?

Answer:

  • In vitro alkylation : Incubate the compound with plasmid DNA or oligonucleotides under physiological conditions (pH 7.4, 37°C).
  • Adduct detection : Use 32^{32}P-postlabeling or LC-MS/MS to identify 7- or 9-hydroxyethylguanine adducts .
  • Comparative analysis : Cross-reference adduct profiles with those from styrene oxide exposure to infer mutagenic potential .

Advanced Question: What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

  • Prodrug design : Synthesize acetylated or phosphonate derivatives (e.g., Holy et al.’s phosphonomethoxypropyl analogs) to enhance membrane permeability .
  • Pharmacokinetic profiling : Conduct bioavailability studies in rodent models using LC-MS quantification of plasma and tissue concentrations.
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility .

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